N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrimidine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 4-bromoaniline with 2-methoxybenzaldehyde to form an imine intermediate This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) under basic conditions.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
- N-(4-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Uniqueness
N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Biological Activity
N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes the formation of the tetrahydropyrimidine core followed by the introduction of the bromophenyl and methoxyphenyl substituents. Variations in substituents can lead to different biological profiles.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydropyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on HIV integrase. These studies demonstrated that certain derivatives exhibit significant inhibition of strand transfer reactions in vitro. The most potent compounds showed IC50 values as low as 0.65 µM, indicating strong antiviral activity against HIV .
Antimicrobial Activity
The biological importance of pyrimidine derivatives extends to their antimicrobial properties. Research indicates that compounds containing a pyrimidine nucleus can exhibit activity against various bacterial strains. For example, derivatives with specific substitutions have shown efficacy against pathogens like E. coli and S. aureus. The presence of electron-donating groups such as methoxy has been associated with enhanced antimicrobial activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar tetrahydropyrimidine compounds have provided insights into how structural modifications influence biological activity:
Substituent | Effect on Activity |
---|---|
Bromine at para position | Increases lipophilicity and bioactivity |
Methoxy group | Enhances antimicrobial and antiviral potency |
Methyl group | Modulates overall stability and solubility |
These findings suggest that careful selection of substituents can optimize the pharmacological profile of these compounds.
Case Studies
- HIV Integrase Inhibition : A derivative closely related to this compound was tested for its ability to inhibit HIV integrase. The compound demonstrated significant inhibition in vitro with a reported IC50 value indicating high potency against the enzyme responsible for viral integration into host DNA .
- Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and tested against common pathogens. The results indicated that modifications at the 4-position significantly impacted antibacterial activity, with some compounds showing effectiveness comparable to standard antibiotics .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-11-16(18(24)22-13-9-7-12(20)8-10-13)17(23-19(25)21-11)14-5-3-4-6-15(14)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYQYUNQVWPRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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